molecular formula C22H23BrN2O2 B4882843 4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol

4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol

Cat. No.: B4882843
M. Wt: 427.3 g/mol
InChI Key: QOQVFTFQZONBSP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Friedländer quinoline synthesis.

    Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving suitable precursors.

    Methoxylation and Methylation: Introduction of the methoxy and methyl groups can be done using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions can be used to modify the quinoline or phenyl rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent, subject to pharmacological studies.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, while the piperidine ring could interact with various proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol
  • 4-(4-Fluorophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol

Uniqueness

The presence of the bromine atom in 4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol may confer unique electronic and steric properties, potentially leading to different biological activities compared to its chloro or fluoro analogs.

Properties

IUPAC Name

4-(4-bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O2/c1-15-13-21(24-20-8-7-18(27-2)14-19(15)20)25-11-9-22(26,10-12-25)16-3-5-17(23)6-4-16/h3-8,13-14,26H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQVFTFQZONBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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